molecular formula C20H23NO3 B299815 N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

Cat. No. B299815
M. Wt: 325.4 g/mol
InChI Key: CXGYDRDCCYPBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide, also known as DPN or DPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the estrogen receptor beta (ERβ), which has been shown to have a variety of physiological and biochemical effects in different systems.

Scientific Research Applications

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used extensively in scientific research to investigate the role of ERβ in various physiological and pathological conditions. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and has been shown to have a protective effect in these tissues. N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used to study the effects of ERβ activation in models of neurodegenerative diseases, osteoporosis, and cardiovascular disease. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used to investigate the role of ERβ in cancer, with some studies suggesting that ERβ activation may have anti-tumor effects.

Mechanism of Action

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide acts as a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is a transcription factor that regulates the expression of a variety of genes involved in cell growth, differentiation, and metabolism. Activation of ERβ by N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide leads to the recruitment of co-activator proteins and the subsequent transcriptional activation of target genes. The exact mechanism by which ERβ activation leads to its physiological effects is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
Activation of ERβ by N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects in different systems. In the brain, ERβ activation has been shown to have neuroprotective effects and to improve cognitive function in models of neurodegenerative diseases. In bone, ERβ activation has been shown to increase bone density and prevent osteoporosis. In the cardiovascular system, ERβ activation has been shown to have vasodilatory effects and to protect against atherosclerosis. Additionally, ERβ activation has been shown to have anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly selective agonist of ERβ, which allows for specific targeting of this receptor. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been extensively studied, and its effects on various physiological systems are well characterized. However, there are some limitations to the use of N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide in lab experiments. It has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has poor solubility in water, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for research on N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide and ERβ. One area of interest is the development of more potent and selective agonists of ERβ, which may have improved therapeutic potential. Additionally, there is interest in investigating the role of ERβ in other physiological systems, such as the immune system and metabolism. Finally, there is a need for further investigation into the mechanism of action of ERβ and the downstream effects of its activation in different tissues.

Synthesis Methods

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. The resulting compound is then reacted with 4-phenylbutyric acid chloride to form the final product, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide. The synthesis of N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been optimized in recent years, with modifications to the reaction conditions and purification methods leading to higher yields of the compound.

properties

Product Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C20H23NO3/c1-15-7-6-8-16(2)20(15)24-14-13-21-19(23)12-11-18(22)17-9-4-3-5-10-17/h3-10H,11-14H2,1-2H3,(H,21,23)

InChI Key

CXGYDRDCCYPBLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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